5-Fluoro-2-(2-fluorophenyl)isoindole-1,3-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
The synthesis of 5-Fluoro-2-(2-fluorophenyl)isoindole-1,3-dione can be achieved through several methods. One common approach involves the condensation of phthalic anhydride with primary amines. Another method includes the hexadehydro-Diels–Alder domino reaction of substituted tetraynes and imidazole derivatives, which involves the formation of new C–C and C–O bonds via intramolecular cyclization and intermolecular coupling oxidation reactions . Industrial production methods often utilize these synthetic routes due to their efficiency and high yield.
Chemical Reactions Analysis
5-Fluoro-2-(2-fluorophenyl)isoindole-1,3-dione undergoes various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.
Scientific Research Applications
5-Fluoro-2-(2-fluorophenyl)isoindole-1,3-dione has a wide range of scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Medicine: It is explored for its potential use in drug development, particularly in targeting specific molecular pathways.
Industry: The compound is used in the production of various pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 5-Fluoro-2-(2-fluorophenyl)isoindole-1,3-dione involves its interaction with specific molecular targets and pathways. It is known to modulate the activity of certain enzymes and receptors, leading to its observed biological effects. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparison with Similar Compounds
5-Fluoro-2-(2-fluorophenyl)isoindole-1,3-dione can be compared with other similar compounds, such as:
- 2-(4-Fluorophenyl)isoindole-1,3-dione
- 5,6-Dichloro-2-(4-fluorophenyl)isoindole-1,3-dione
- 2-((4-Fluorophenylamino)-methyl)-isoindole-1,3-dione These compounds share similar structural motifs but differ in their specific substituents, leading to variations in their chemical and biological properties .
Properties
Molecular Formula |
C14H7F2NO2 |
---|---|
Molecular Weight |
259.21 g/mol |
IUPAC Name |
5-fluoro-2-(2-fluorophenyl)isoindole-1,3-dione |
InChI |
InChI=1S/C14H7F2NO2/c15-8-5-6-9-10(7-8)14(19)17(13(9)18)12-4-2-1-3-11(12)16/h1-7H |
InChI Key |
FJJGQRDFQGXRIE-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C(=C1)N2C(=O)C3=C(C2=O)C=C(C=C3)F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.